molecular formula C10H5BrF3NO B2914158 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one CAS No. 1065092-51-4

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one

Cat. No. B2914158
CAS RN: 1065092-51-4
M. Wt: 292.055
InChI Key: DMKJXDWLLABXBP-UHFFFAOYSA-N
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Description

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one is a chemical compound with the molecular formula C10H5BrF3N . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one involves several steps. The synthetic route involves the use of 8-Bromo-3-iodoquinoline and trifluoromethyl as precursors . The exact details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It has a bromine atom at the 8th position and a trifluoromethyl group at the 6th position .


Physical And Chemical Properties Analysis

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one has a molecular weight of 276.053. It has a density of 1.7±0.1 g/cm3 and a boiling point of 301.3±37.0 °C at 760 mmHg . The melting point is not available. It has a flash point of 136.0±26.5 °C .

Scientific Research Applications

Design and Functional Characterization of Chemical Probes

  • Research has shown the development of quinolin-2(1H)-one inhibitors with specificity for members of the BET (bromodomain and extra terminal) family, highlighting their potential in gene expression control in eukaryotes (Wu et al., 2014).

Luminescence and Magnetic Properties

  • A study on Ln2 complexes based on 8-hydroxyquinoline derivatives demonstrated their photoluminescence and slow magnetization relaxation properties, indicating potential applications in materials science (Chu et al., 2018).

Corrosion Inhibition

  • Novel 8-Hydroxyquinoline derivatives have been synthesized and characterized for their effectiveness as acid corrosion inhibitors for mild steel, suggesting their utility in industrial applications (Rbaa et al., 2020).

Coordination Complexes and Chemical Reactivity

  • Studies have also explored the synthesis and reactivity of various quinoline derivatives, leading to insights into their potential use in creating coordination complexes and understanding chemical reactivity (Son et al., 2010).

Synthesis of Polysubstituted Quinolin-2(1H)-ones

  • Research has been conducted on the synthesis of polysubstituted quinolin-2(1H)-ones, highlighting methods for the creation of chemically diverse quinolones, which could have multiple applications in organic chemistry (Zhang et al., 2017).

Future Directions

The future directions for the use and study of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one are not specified in the search results. Its potential applications could be in the field of medicinal chemistry, given the wide use of quinoline derivatives in pharmaceuticals .

properties

IUPAC Name

8-bromo-6-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKJXDWLLABXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one

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